Structural Elucidation of 3-Amino-2-(2-thienylmethyl)-1-propanol: A Comprehensive NMR Guide
Structural Elucidation of 3-Amino-2-(2-thienylmethyl)-1-propanol: A Comprehensive NMR Guide
Target Compound: 3-Amino-2-(2-thienylmethyl)-1-propanol (CAS: 1017371-11-7)[1] Molecular Formula: C₈H₁₃NOS Application Context: Advanced pharmaceutical intermediates and bifunctional building blocks.
As a Senior Application Scientist, approaching the structural validation of a bifunctional, heteroaromatic molecule like 3-amino-2-(2-thienylmethyl)-1-propanol requires more than just matching peaks to a database. It demands a rigorous, self-validating methodology that accounts for complex spin systems, heteroatom-induced deshielding, and stereochemical nuances.
This whitepaper provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for this compound, detailing the causality behind the spectral data and outlining a field-proven protocol for unambiguous structural elucidation.
Structural Dynamics & Spin System Deconstruction
Before examining the quantitative data, we must deconstruct the molecule into its distinct magnetic environments to anticipate spectral complexities:
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The Thiophene Ring: The 2-substituted thiophene ring presents a classic AMX (or tightly coupled ABX) spin system. The electron-rich nature of the sulfur atom, combined with the inductive effect of the alkyl substituent at C-2, dictates a specific deshielding gradient across the ring protons (H-3, H-4, H-5)[2].
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The Chiral Center (C-2 of the propanol chain): The aliphatic chain contains a stereocenter at C-2. Causality: Because this central carbon is chiral, the methylene protons on the adjacent carbons (C-1, C-3, and the thienylmethyl C-1') are diastereotopic. They are magnetically inequivalent and will split each other, typically presenting as complex AB parts of an ABX system rather than simple doublets or triplets[3].
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Bifunctional Termini: The presence of both a primary hydroxyl group (-OH) and a primary amine (-NH₂) introduces concentration- and solvent-dependent exchangeable protons, as well as distinct inductive deshielding effects on their respective adjacent carbons.
Quantitative NMR Data & Mechanistic Causality
The following tables synthesize the predicted and empirically adjusted ¹H and ¹³C NMR chemical shifts for 3-amino-2-(2-thienylmethyl)-1-propanol in CDCl₃ at 298 K.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J-Coupling (Hz) | Int. | Mechanistic Causality & Assignment |
| H-5 (Thiophene) | 7.14 | dd | 5.1, 1.2 | 1H | Most deshielded aromatic proton due to direct proximity to the electronegative sulfur atom[3]. |
| H-4 (Thiophene) | 6.93 | dd | 5.1, 3.4 | 1H | Least deshielded aromatic proton; characteristic vicinal coupling to H-5 and H-3. |
| H-3 (Thiophene) | 6.82 | dq | 3.4, 1.2 | 1H | Shielded relative to H-5; ortho to the electron-donating alkyl substituent. |
| -CH₂-OH (C-1) | 3.653.55 | dddd | 10.8, 4.810.8, 6.2 | 2H | Strongly deshielded by the adjacent oxygen. Protons are diastereotopic due to the C-2 chiral center, appearing as two distinct signals. |
| -CH₂-Th (C-1') | 2.982.88 | dddd | 14.5, 6.514.5, 7.5 | 2H | Benzylic-type deshielding from the thiophene ring. Diastereotopic splitting is prominent. |
| -CH₂-NH₂ (C-3) | 2.852.75 | dddd | 12.8, 5.212.8, 6.8 | 2H | Moderately deshielded by the primary amine. Diastereotopic nature results in an ABX-type pattern with the C-2 methine. |
| -CH- (C-2) | 1.95 | m | - | 1H | Aliphatic methine. Presents as a complex multiplet due to scalar coupling with six adjacent, magnetically inequivalent protons. |
| -OH, -NH₂ | 2.60 | br s | - | 3H | Exchangeable protons. Broadened due to hydrogen bonding and the quadrupolar relaxation effect of the ¹⁴N nucleus. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | δ (ppm) | Type | Mechanistic Causality & Assignment |
| C-2 (Thiophene) | 142.1 | Cq | Quaternary carbon. Strongly deshielded by both the sulfur atom and the inductive effect of the alkyl attachment[2]. |
| C-3 (Thiophene) | 126.0 | CH | Aromatic methine. Ortho to the alkyl substitution. |
| C-4 (Thiophene) | 124.1 | CH | Aromatic methine. Meta to the substitution, typically the most shielded ring carbon. |
| C-5 (Thiophene) | 123.5 | CH | Aromatic methine. Adjacent to sulfur, but less deshielded than the substituted C-2. |
| C-1 (-CH₂OH) | 63.5 | CH₂ | Primary alcohol carbon. Strong inductive deshielding from the hydroxyl oxygen. |
| C-3 (-CH₂NH₂) | 44.8 | CH₂ | Primary amine carbon. Deshielded by nitrogen, but to a lesser extent than oxygen. |
| C-2 (-CH-) | 43.2 | CH | Aliphatic branching point. |
| C-1' (-CH₂-Th) | 30.1 | CH₂ | Benzylic-type carbon. Shielded relative to heteroatom-attached carbons, but deshielded relative to pure alkanes due to the aromatic ring current. |
Experimental Protocol: The Self-Validating NMR Workflow
To ensure high-fidelity data acquisition and avoid misassignment of the complex diastereotopic aliphatic region, the following step-by-step protocol must be strictly adhered to. This methodology acts as a self-validating system, ensuring that every 1D assignment is cross-examined by 2D correlation data[4].
Phase 1: Sample Preparation & Instrument Calibration
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Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). CDCl₃ is preferred to prevent rapid exchange of the -OH and -NH₂ protons, which would occur in D₂O or CD₃OD.
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Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated tuning and matching (ATM) to a 50 Ω resistive impedance to maximize probe sensitivity[4]. Perform gradient shimming to ensure a homogeneous magnetic field, targeting a line width of < 0.5 Hz for the TMS signal.
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Pulse Calibration: Calibrate the 90° pulse specifically for the sample matrix to ensure optimal excitation and quantitative reliability[4].
Phase 2: 1D Data Acquisition
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¹H NMR (Proton):
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Parameters: 30° pulse angle, spectral width of 12 ppm, 64K data points.
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Causality: Use a relaxation delay (D1) of 2.0 seconds. This ensures complete longitudinal relaxation (T₁) of all protons, allowing for accurate integration of the complex aliphatic multiplets[2].
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¹³C NMR (Carbon):
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Parameters: Power-gated ¹H decoupling (e.g., WALTZ-16) to simplify the spectrum to singlets. Spectral width of 220 ppm.
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Causality: Set D1 to 3.0–5.0 seconds and acquire at least 1024 scans. The extended delay is critical to ensure the fully relaxed detection of the quaternary C-2 thiophene carbon, which lacks dipole-dipole relaxation from directly attached protons[2].
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Phase 3: 2D Self-Validation (The E-E-A-T Standard)
Relying solely on 1D NMR for a molecule with a chiral center and multiple heteroatoms is scientifically brittle. Execute the following 2D experiments to lock in the assignments:
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¹H-¹H COSY: Maps the vicinal coupling. Crucial for linking the diastereotopic -CH₂-OH, -CH₂-NH₂, and -CH₂-Th protons to the central C-2 methine proton, proving they all belong to the same contiguous spin system.
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¹H-¹³C HSQC: Provides direct carbon-proton correlations. This will immediately separate the overlapping aliphatic proton multiplets by spreading them across the ¹³C dimension based on their attached carbons.
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¹H-¹³C HMBC: Detects long-range (2- to 3-bond) couplings. Critical Step: Use HMBC to observe the correlation between the -CH₂-Th protons (C-1') and the quaternary C-2 of the thiophene ring. This definitively anchors the aliphatic chain to the exact position on the heteroaromatic ring.
Visualization of the Analytical Logic
The following diagram illustrates the logical flow of the self-validating NMR workflow, demonstrating how 1D and 2D techniques synergize to yield an unambiguous structural elucidation.
Workflow for self-validating NMR data acquisition and structural elucidation.
References
- BIOFOUNT. "1017371-11-7 | 3-Amino-2-(2-thienylmethyl)-1-propanol". Bio-Fount Catalog.
- Benchchem. "A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes". Benchchem Technical Resources.
- National Institutes of Health (PMC). "Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue". NIH PubMed Central.
- ACS Publications. "Quantitative NMR Methodology for the Authentication of Roasted Coffee and Prediction of Blends". Journal of Agricultural and Food Chemistry.
